molecular formula C7H11BrO2 B8576872 3-Methylbut-2-en-1-yl bromoacetate CAS No. 71215-43-5

3-Methylbut-2-en-1-yl bromoacetate

Cat. No. B8576872
M. Wt: 207.06 g/mol
InChI Key: QIKXYEODKRVGDF-UHFFFAOYSA-N
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Patent
US06010826

Procedure details

A 1-liter flask was charged with 43.9 g (0.51 mol) of 3-methyl-2-buten-1-ol, 51.6 g (0.51 mol) of triethylamine and 300 ml of dichloromethane, and the mixture was cooled down to 0° C. While stirring the mixture at 0° C., 100.9 g (0.50 mol) of bromoacetyl bromide were added dropwise over 1 hour, followed by stirring further for 3 hours at room temperature. Solids were separated by filtration from the resultant reaction mixture, and the filtrate was washed 3 times with water and distilled to obtain 66.5 g of 3-methyl-2-butenyl bromoacetate.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH2:4][OH:5].C(N(CC)CC)C.[Br:14][CH2:15][C:16](Br)=[O:17]>ClCCl>[Br:14][CH2:15][C:16]([O:5][CH2:4][CH:3]=[C:2]([CH3:6])[CH3:1])=[O:17]

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
51.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100.9 g
Type
reactant
Smiles
BrCC(=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
While stirring the mixture at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring further for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Solids were separated by filtration from the resultant
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
the filtrate was washed 3 times with water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)OCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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